1-methyl-N-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride
Description
1-methyl-N-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride is a fluorinated pyrazole derivative characterized by a methyl group at the 1-position of the pyrazole ring and a trifluoroethylamine substituent at the 4-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical research. The trifluoroethyl group introduces strong electron-withdrawing effects, which can modulate the compound’s basicity and bioavailability .
Properties
Molecular Formula |
C6H9ClF3N3 |
|---|---|
Molecular Weight |
215.60 g/mol |
IUPAC Name |
1-methyl-N-(2,2,2-trifluoroethyl)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C6H8F3N3.ClH/c1-12-3-5(2-11-12)10-4-6(7,8)9;/h2-3,10H,4H2,1H3;1H |
InChI Key |
IOGDYFPJFDCQJD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride typically involves the introduction of the trifluoromethyl group into the pyrazole ring. One common method involves the reaction of 1-methyl-1H-pyrazol-4-amine with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Amide Bond Formation
The primary amine group enables nucleophilic reactions with carbonyl electrophiles. This reactivity is leveraged in medicinal chemistry for constructing carboxamide derivatives:
Nucleophilic Substitution
The trifluoroethyl group stabilizes adjacent electrophilic centers, facilitating substitution reactions:
-
Hydrolysis :
Under acidic or basic conditions, the hydrochloride salt dissociates, releasing the free amine. While direct hydrolysis data for this compound is unavailable, structurally similar carbamates undergo hydrolysis to form amines and carboxylic acids. -
Alkylation :
The free amine (after deprotonation) can react with alkyl halides. For example, reactions with iodomethane in acetonitrile (MeCN) at 80°C yield tertiary amines .
Cross-Coupling Reactions
The pyrazole ring’s aromatic system allows participation in metal-catalyzed couplings. While the target compound lacks a boronate or halide substituent, synthetic precursors (e.g., boronate esters) enable Suzuki-Miyaura reactions:
Electrophilic Aromatic Substitution
The pyrazole ring undergoes substitution at positions activated by electron-donating groups. The methyl group at position 1 directs electrophiles to positions 3 or 5:
-
Nitration/Halogenation :
Limited direct data exist, but analogous pyrazoles undergo nitration at position 3 under HNO3/H2SO4 . -
Sulfonation :
Potential reactivity with SO3 in fuming H2SO4, yielding sulfonated derivatives .
Coordination Chemistry
The amine and pyrazole nitrogen atoms act as ligands for metal complexes:
Scientific Research Applications
1-methyl-N-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-methyl-N-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a broader class of trifluoroethyl-substituted pyrazoles. Below is a detailed comparison with structurally related amines and pyrazole derivatives:
Table 1: Key Structural and Physicochemical Comparisons
Mechanistic Insights and Research Findings
Fluorine’s Role in Bioactivity
The trifluoroethyl group in the target compound significantly lowers the basicity of the adjacent amine (pKa reduction by ~2–3 units), which can enhance blood-brain barrier penetration compared to non-fluorinated analogs . This effect is consistent with trends observed in fluorinated drugs like ciprofloxacin, where fluorine improves membrane permeability .
Comparative Metabolic Stability
Pyrazole derivatives with trifluoroethyl groups exhibit slower oxidative metabolism due to the strong C–F bond, as seen in analogs such as 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine HCl (QZ-3877) . However, the methyl group in the target compound may introduce steric shielding, further delaying enzymatic degradation compared to QZ-3875.
Conformational Effects
The position of methyl substitution (1- vs. 3-) on the pyrazole ring influences molecular geometry.
Biological Activity
1-Methyl-N-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride (CAS No. 919278-39-0) is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews the compound's biological properties, including its synthesis, pharmacological effects, and applications based on diverse research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C5H6F3N3 |
| Molecular Weight | 165.1165 g/mol |
| CAS Number | 919278-39-0 |
| Solubility | Varies by solvent |
Storage recommendations include maintaining the compound at room temperature and avoiding repeated freeze-thaw cycles to preserve integrity .
Synthesis
The synthesis of 1-methyl-N-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine typically involves reactions under controlled conditions using reagents such as acetic acid. The yield of synthesized compounds can vary significantly based on the reaction conditions employed .
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, a related series of pyrazole compounds demonstrated significant antifungal activity against various phytopathogenic fungi. The mechanism often involves disrupting cellular integrity, leading to cell lysis .
Anti-inflammatory Effects
Some studies have reported that pyrazole derivatives possess anti-inflammatory properties. For example, compounds similar to 1-methyl-N-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine showed efficacy in inhibiting the production of pro-inflammatory cytokines like TNF-α and nitric oxide in vitro .
Antiparasitic Activity
The compound's structural analogs have been evaluated for antiparasitic activity against Trypanosoma brucei, with varying degrees of success. Modifications in the molecular structure can significantly influence efficacy, as seen in studies where specific substitutions enhanced potency against parasites .
Case Studies and Research Findings
- Antifungal Activity : A study evaluated several pyrazole derivatives against seven phytopathogenic fungi. The results indicated that certain derivatives exhibited higher antifungal activity than standard treatments like boscalid .
- Inflammation Modulation : In a controlled setting, a pyrazole derivative was shown to inhibit LPS-induced production of inflammatory mediators in macrophages, suggesting potential therapeutic applications in treating inflammatory diseases .
- Antiparasitic Evaluation : A recent investigation into the activity of various pyrazole derivatives against Trypanosoma brucei revealed that structural modifications could enhance or diminish biological activity, highlighting the importance of chemical design in drug development .
Q & A
Basic: What synthetic routes are commonly employed for preparing 1-methyl-N-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine hydrochloride, and how can alkylation conditions be optimized?
The compound is typically synthesized via alkylation of the pyrazole amine with 2,2,2-trifluoroethyl halides. Evidence from analogous syntheses (e.g., alkylation of 1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine) suggests using polar aprotic solvents (e.g., DMF or acetonitrile) with a base like K₂CO₃ or triethylamine to neutralize HX byproducts . Optimization involves:
- Temperature : 60–80°C to balance reaction rate and side reactions.
- Molar ratios : A 10–20% excess of trifluoroethyl halide to ensure complete amine conversion.
- Work-up : Extraction with dichloromethane and purification via recrystallization (e.g., ethanol/water mixtures) or silica chromatography .
Basic: What analytical techniques are critical for characterizing this compound, and how do fluorine atoms influence spectral interpretation?
Key techniques include:
- ¹H/¹³C NMR : Identify pyrazole ring protons (δ 7.5–8.5 ppm) and methyl/trifluoroethyl groups.
- ¹⁹F NMR : A singlet near δ -70 ppm confirms the CF₃ group’s presence .
- HRMS : Molecular ion peaks at m/z 193.24 (free base) and 229.69 (hydrochloride).
- HPLC : Purity assessment using C18 columns with acetonitrile/water + 0.1% TFA.
Fluorine’s electronegativity deshields adjacent protons, causing downfield shifts. Trifluoroethyl groups also reduce basicity of the amine, altering solubility and ionization in mass spectrometry .
Advanced: How does the trifluoroethyl group impact the compound’s bioactivity or binding interactions in target proteins?
The CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability. Its strong electron-withdrawing effect reduces amine basicity (pKa ~6–7 vs. ~9 for non-fluorinated analogs), favoring unionized forms at physiological pH for better CNS penetration. Docking studies should account for:
- Hydrophobic interactions : CF₃ fits into lipophilic protein pockets.
- Steric effects : Compare binding affinities with methyl or ethyl analogs via SPR or ITC assays.
- Metabolism : Evaluate oxidative stability using liver microsomes (e.g., CYP450 inhibition assays) .
Advanced: What strategies mitigate stability challenges (e.g., hygroscopicity, thermal decomposition) in the hydrochloride salt form?
- Hygroscopicity : Store under inert gas (N₂/Ar) with desiccants (silica gel). Pre-formulation studies should assess water uptake via dynamic vapor sorption (DVS).
- Thermal stability : TGA/DSC analysis (decomposition onset >150°C). For long-term storage, lyophilize and maintain at -20°C in amber vials.
- Solution stability : Use pH 4–5 buffers (e.g., acetate) to prevent amine protonation shifts .
Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?
Contradictions may arise from:
- Purity : Validate via orthogonal methods (HPLC, elemental analysis). Impurities >95% can skew IC₅₀ values.
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer ionic strength.
- Salt form : Compare free base vs. hydrochloride solubility in PBS (pH 7.4).
- Control experiments : Include non-fluorinated analogs to isolate CF₃-specific effects .
Advanced: What computational methods predict the compound’s physicochemical properties, and how reliable are they?
Use QSAR models or software (e.g., Schrödinger’s QikProp):
- logP : Predicted ~1.5–2.0 (experimental: 1.8 via shake-flask).
- Solubility : Aqueous solubility ~5–10 mg/mL (pH 7), validated by nephelometry.
- pKa : ADMET Predictor or MarvinSuite estimates (Δ ±0.5 units from experimental).
Validate predictions with experimental data from analogues in PubChem or Enamine libraries .
Basic: How is the hydrochloride salt formed, and what stoichiometric considerations apply?
The free base is treated with HCl (gaseous or in dioxane) in anhydrous ether or THF. Key steps:
- Stoichiometry : 1:1 molar ratio (amine:HCl). Monitor pH to ~2–3.
- Precipitation : Salt formation occurs rapidly; isolate via filtration.
- Drying : Use vacuum desiccators with P₂O₅ to remove residual solvent .
Advanced: What are the limitations of current synthetic methods, and how can they be addressed for scale-up?
- Low yields : Often due to competing N- vs. O-alkylation. Use protecting groups (e.g., Boc on pyrazole) or switch to Mitsunobu conditions.
- Purification : Replace column chromatography with antisolvent crystallization (e.g., add hexane to DCM solution).
- Scale-up : Transition from batch to flow chemistry for exothermic alkylation steps .
Basic: What safety precautions are essential when handling this compound?
- Toxicity : Assume acute toxicity (LD₅₀ data lacking). Use PPE (gloves, goggles) and work in a fume hood.
- Waste disposal : Neutralize HCl with NaHCO₃ before aqueous disposal.
- Spill management : Absorb with vermiculite and treat as hazardous waste .
Advanced: How does the compound’s conformation (e.g., pyrazole ring puckering) influence its reactivity or interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
